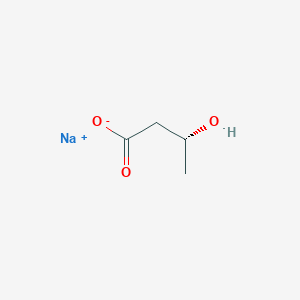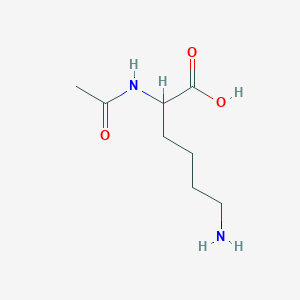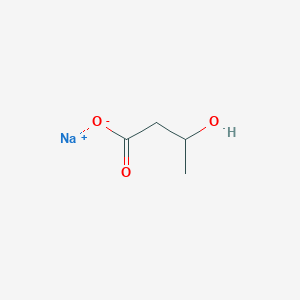
Sodium (R)-3-hydroxybutanoate
Overview
Description
Sodium (R)-3-hydroxybutanoate, also known as sodium 3-hydroxybutyrate, is a naturally occurring short-chain fatty acid that is found in the body and is produced by the liver in response to carbohydrate metabolism. It is a key intermediate in the metabolism of carbohydrates, lipids, and proteins, and is an important source of energy for cells. It has been studied extensively in recent years due to its potential therapeutic and medical applications, including its use in the treatment of metabolic disorders, obesity, and diabetes.
Scientific Research Applications
Ion Transport and Biomimetics : Sodium (R)-3-hydroxybutanoate is involved in the synthesis of biomimetic low-molecular weight polyesters. These synthetic polyesters are used in creating artificial channels in phospholipid bilayers, facilitating the transport of sodium and calcium ions across cell membranes. This application has potential implications in the manufacture of drugs with prolonged activity (Jedliński, Kurcok, Adamus, & Juzwa, 2000).
Bio-Polymers and Natural Occurrence : It is found in trace amounts in various organisms like Escherichia coli and spinach, where it's not accumulated as storage material. Its presence is confirmed using spectroscopic methods, highlighting its natural occurrence in diverse biological systems (Seebach, Brunner, Bürger, Schneider, & Reusch, 1994).
Wine Aroma and Sensory Analysis : In the field of oenology, the enantiomers of ethyl 3-hydroxybutanoate, related to this compound, are studied for their influence on wine aroma. The study explores the compound's levels in different wines and its effect on the perception of fruity aromas (Lytra, Cameleyre, Tempère, & Barbe, 2014).
Cation Transport in Organic Membranes : Its derivatives are used as ionophores for transporting potassium picrate and other metal ions across liquid organic membranes. This research is relevant for understanding ion transport through cell membranes (Bürger & Seebach, 1993).
Conformational Analysis in Solutions : The compound's oligomers have been studied for their conformational behavior in solutions, which is critical for understanding the behavior of similar polymers in biological systems (Li, Uzawa, & Doi, 1998).
Direct Degradation to Hydroxybutanoic Acid : It's involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This research is significant for understanding and developing biodegradation processes (Seebach, Beck, Breitschuh, & Job, 2003).
Microbial Production and Applications : This compound is a part of the polyhydroxyalkanoates family and is produced by microbial processes. The review covers its physiological functions and technological developments for its production (Chen & Wu, 2005).
properties
IUPAC Name |
sodium;(3R)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-AENDTGMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929269 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13613-65-5 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















